6-Tert-butyl-2,7-naphthyridin-1-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Tert-butyl-2,7-naphthyridin-1-amine can be synthesized through various methods. One common approach involves the reaction of aromatic aldehydes with naphthalene-2-amine or naphthalen-1-amine, followed by tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol. This method yields naphthyridine derivatives under catalyst-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine compounds with various functional groups.
Scientific Research Applications
6-Tert-butyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 6-Tert-butyl-2,7-naphthyridin-1-amine exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Exhibits a wide range of pharmacological properties, including anticancer and antimicrobial activities.
1,8-Naphthyridine: Used in the synthesis of various bioactive molecules and materials.
Uniqueness: 6-Tert-butyl-2,7-naphthyridin-1-amine stands out due to its unique tert-butyl substitution, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in various applications.
Properties
CAS No. |
1352329-35-1 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
6-tert-butyl-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)10-6-8-4-5-14-11(13)9(8)7-15-10/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
SZKBCVLYQWMUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C2C(=C1)C=CN=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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